5-Amino-6-nitroquinoline chemical properties
5-Amino-6-nitroquinoline chemical properties
An In-depth Technical Guide to the Core Chemical Properties of 5-Amino-6-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of 5-Amino-6-nitroquinoline. Due to the limited availability of direct experimental data for this specific compound, information from closely related analogs is included to provide a broader context and predictive insights.
Core Chemical and Physical Properties
5-Amino-6-nitroquinoline is a solid, yellow crystalline powder. The presence of both an amino and a nitro group on the quinoline core suggests a molecule with potential for diverse chemical interactions and biological activities.
Table 1: General and Physical Properties of 5-Amino-6-nitroquinoline
| Property | Value | Source |
| CAS Number | 35975-00-9 | [1] |
| Molecular Formula | C₉H₇N₃O₂ | [1] |
| Molecular Weight | 189.17 g/mol | |
| Appearance | Powder | |
| Melting Point | 272-273 °C (decomposes) | |
| InChI | 1S/C9H7N3O2/c10-9-6-2-1-5-11-7(6)3-4-8(9)12(13)14/h1-5H,10H2 | |
| SMILES | Nc1c(ccc2ncccc12)--INVALID-LINK--=O |
Spectral Data
Solubility Profile
The solubility of 5-Amino-6-nitroquinoline has not been quantitatively reported. However, based on its structure and data from similar compounds like 5,6-dihydroxy-8-aminoquinoline and 5-fluoro-2-methyl-8-nitroquinoline, a qualitative solubility profile can be predicted.[5][6] The presence of polar amino and nitro groups suggests moderate solubility in polar organic solvents, while the aromatic quinoline core implies limited solubility in water.
Table 2: Predicted Solubility of 5-Amino-6-nitroquinoline
| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |
| Polar Aprotic | DMSO, DMF | Moderately to Highly Soluble | These solvents can effectively solvate the polar functional groups and the aromatic system.[5][6] |
| Polar Protic | Ethanol, Methanol | Sparingly to Moderately Soluble | Capable of hydrogen bonding with the amino and nitro groups.[5] |
| Non-polar | Hexane, Toluene | Sparingly Soluble | The overall polarity of the molecule limits solubility in non-polar solvents. |
| Aqueous | Water | Sparingly Soluble | The hydrophobic quinoline backbone limits aqueous solubility. Solubility is likely pH-dependent.[5] |
Synthesis and Purification
A specific, detailed experimental protocol for the synthesis of 5-Amino-6-nitroquinoline is not available in the reviewed literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of quinoline derivatives. A common approach is the nitration of an aminoquinoline precursor.
Hypothetical Experimental Protocol: Synthesis of 5-Amino-6-nitroquinoline
This proposed two-step synthesis starts with the commercially available 5-aminoquinoline.
Step 1: Acetylation of 5-Aminoquinoline
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Reactants: 5-aminoquinoline, acetic anhydride, and a suitable base (e.g., pyridine or sodium acetate).
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Procedure: Dissolve 5-aminoquinoline in acetic anhydride. Add the base catalyst and stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Work-up: Upon completion, pour the reaction mixture into cold water to precipitate the N-(quinolin-5-yl)acetamide. Filter the solid, wash with water, and dry.
Step 2: Nitration of N-(quinolin-5-yl)acetamide
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Reactants: N-(quinolin-5-yl)acetamide, a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid).
-
Procedure: Dissolve the N-(quinolin-5-yl)acetamide in concentrated sulfuric acid at a low temperature (e.g., 0 °C). Add the nitrating mixture dropwise while maintaining the low temperature. Stir for a specified period.
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Work-up: Carefully pour the reaction mixture onto crushed ice to precipitate the N-(6-nitroquinolin-5-yl)acetamide. Filter, wash with water, and dry.
Step 3: Hydrolysis of the Amide
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Reactants: N-(6-nitroquinolin-5-yl)acetamide, an acid catalyst (e.g., hydrochloric acid or sulfuric acid).
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Procedure: Reflux the N-(6-nitroquinolin-5-yl)acetamide in an acidic aqueous solution.
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Work-up: Cool the reaction mixture and neutralize with a base to precipitate the crude 5-Amino-6-nitroquinoline.
Purification
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. Column chromatography could also be employed for higher purity.
Caption: Proposed synthetic pathway for 5-Amino-6-nitroquinoline.
Reactivity and Stability
The reactivity of 5-Amino-6-nitroquinoline is dictated by the interplay of the electron-donating amino group and the electron-withdrawing nitro group on the quinoline ring.
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Amino Group: The amino group can undergo typical reactions such as acylation, alkylation, and diazotization. It also activates the quinoline ring towards electrophilic substitution.
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Nitro Group: The nitro group is a strong deactivating group and can be reduced to an amino group using various reducing agents (e.g., Sn/HCl, catalytic hydrogenation). This transformation is a common strategy in the synthesis of diaminoquinolines.
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Quinoline Ring: The quinoline ring system is susceptible to both electrophilic and nucleophilic aromatic substitution, with the position of substitution influenced by the existing substituents.
The compound is expected to be a stable solid under standard laboratory conditions, though it may be sensitive to light and strong oxidizing or reducing agents.
Potential Biological Activity
While no specific biological studies on 5-Amino-6-nitroquinoline have been found, the broader class of nitroquinolines has been investigated for various therapeutic applications. For instance, 8-hydroxy-5-nitroquinoline (nitroxoline) has demonstrated anticancer and antimicrobial properties.[7] The mechanism of action for some nitroaromatic compounds involves their bioreductive activation.[8] Substituted amino-nitroquinoxalines, a related class of compounds, have been shown to induce apoptosis by inhibiting Topoisomerase II.[9]
Given these precedents, 5-Amino-6-nitroquinoline is a candidate for investigation in the following areas:
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Anticancer research: Evaluation of its cytotoxicity against various cancer cell lines.
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Antimicrobial research: Screening for activity against a panel of bacterial and fungal strains.
The electrochemical reduction of 5-Amino-6-nitroquinoline has been studied, which could be relevant to its mechanism of action if it involves redox processes.
Caption: Potential areas of biological investigation for 5-Amino-6-nitroquinoline.
Conclusion
5-Amino-6-nitroquinoline is a chemical compound with a range of interesting properties stemming from its substituted quinoline structure. While detailed experimental data is sparse, this guide consolidates the available information and provides a predictive framework based on the chemistry of related molecules. This information should serve as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this and similar compounds in drug discovery and development. Further experimental investigation is warranted to fully elucidate the chemical and biological profile of 5-Amino-6-nitroquinoline.
References
- 1. 5-Amino-6-nitroquinoline [webbook.nist.gov]
- 2. 5-Nitroisoquinoline | C9H6N2O2 | CID 69085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Nitroquinoline | C9H6N2O2 | CID 11829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
